![molecular formula C25H21ClN4O2 B5832028 4-(4-chlorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B5832028.png)
4-(4-chlorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl, dimethoxyphenyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and amines. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-chlorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-(4-chlorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine include:
- 4-Chlorochalcone
- 4-Chlorophenyl compounds such as 4-chlorophenol and 4-chlorobenzylidene acetophenone
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2/c1-31-21-13-10-19(24(14-21)32-2)16-27-30-25-28-22(17-6-4-3-5-7-17)15-23(29-25)18-8-11-20(26)12-9-18/h3-16H,1-2H3,(H,28,29,30)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLRDHIWOAIOCL-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=NC(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dimethylaniline](/img/structure/B5831947.png)

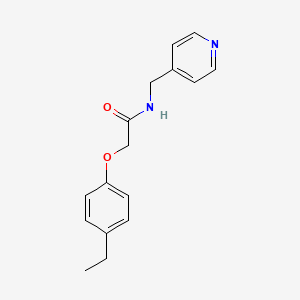
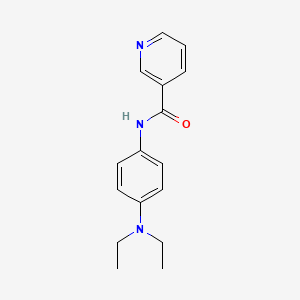
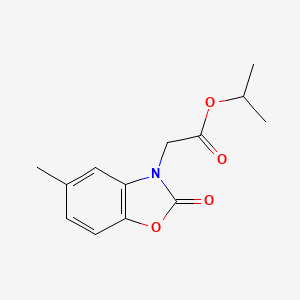
![(2E)-N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)prop-2-enamide](/img/structure/B5831994.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5832000.png)
![3-chloro-4-fluoro-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B5832006.png)
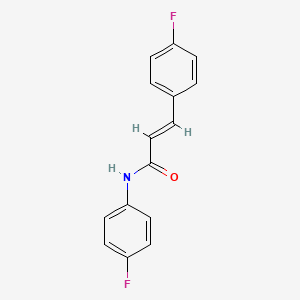
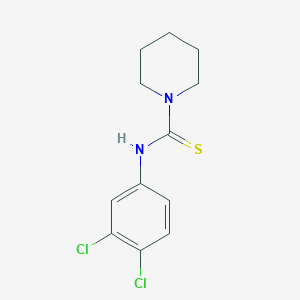
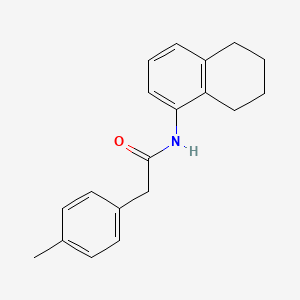
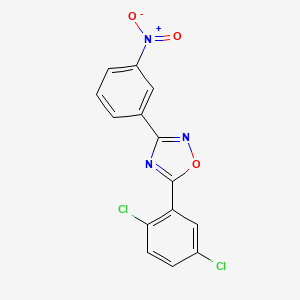
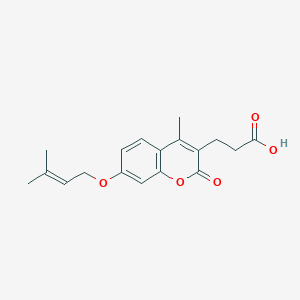
![1-[4-(dimethylamino)phenyl]-3-(3-methoxybenzoyl)thiourea](/img/structure/B5832054.png)
